molecular formula C19H23NO B12013125 1,1-Diphenyl-2-methyl-3-(isopropylideneamino)propanol CAS No. 21566-37-0

1,1-Diphenyl-2-methyl-3-(isopropylideneamino)propanol

Katalognummer: B12013125
CAS-Nummer: 21566-37-0
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: OXJDSESRLSBTCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol is a chemical compound with the molecular formula C19H23NO and a molecular weight of 281.401 g/mol . This compound is known for its unique structure, which includes a diphenylpropanol backbone with a substituted amino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol typically involves the reaction of 2-methyl-1,1-diphenyl-1-propanol with an appropriate amine under specific conditions. The reaction often requires a catalyst and is carried out in a solvent such as tetrahydrofuran (THF) or toluene . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol is unique due to its specific substitution pattern and the presence of both an amino and a diphenylpropanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

21566-37-0

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

2-methyl-1,1-diphenyl-3-(propan-2-ylideneamino)propan-1-ol

InChI

InChI=1S/C19H23NO/c1-15(2)20-14-16(3)19(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14H2,1-3H3

InChI-Schlüssel

OXJDSESRLSBTCU-UHFFFAOYSA-N

Kanonische SMILES

CC(CN=C(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.